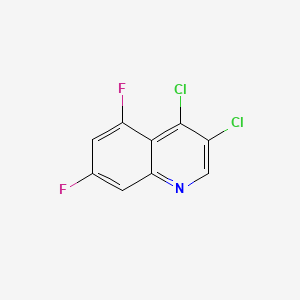

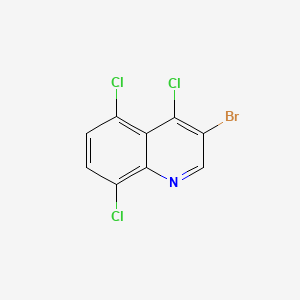

3,4-Dichloro-5,7-difluoroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

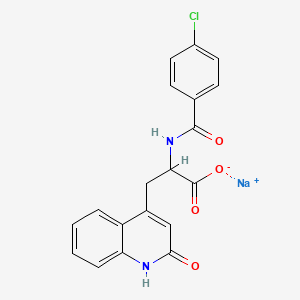

3,4-Dichloro-5,7-difluoroquinoline is a chemical compound with the empirical formula C9H3Cl2F2N . It is a solid substance and is used by researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of this compound is 234.03 g/mol . The SMILES string representation of its structure is FC1=C(C(Cl)=C(Cl)C=N2)C2=CC(F)=C1 .Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C9H3Cl2F2N and it has a molecular weight of 234.03 g/mol .Applications De Recherche Scientifique

Inclusion of Polyhalomethanes

One application involves the inclusion of polyhalomethanes by tetrahalogenated diquinoline hosts, where different types of intermolecular assembly beyond the dimeric aryl brick-like unit are employed. This research highlights the supramolecular synthons and molecular packing within these compounds, providing insights into their potential for creating lattice inclusion compounds (Ashmore et al., 2006).

Interaction with Ammonia

Another study focused on the interaction of polyfluorinated 2-chloroquinolines with ammonia, aiming at the synthesis of halogen-containing aminoquinolines. This approach yielded products of substitution of the Cl atom in some compounds and demonstrated the regioselectivity and reaction conditions favorable for aminodechlorination versus aminodefluorination (Skolyapova et al., 2017).

Synthesis of Isoquinolines

Research into the synthesis paths for 5,5-dialkyl-3-perfluoroalkyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines involved the reaction of substituted dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid. This work contributes to the field of heterocyclic compound synthesis, offering new routes to perfluoroalkyl derivatives (Glushkov et al., 2000).

Molecular Docking and Antimicrobial Activity

A study on the therapeutic properties and molecular docking of phenolic compounds, including chloroxine (a molecule structurally related to 3,4-Dichloro-5,7-difluoroquinoline), investigated their inhibition effects on enzymes and cytotoxicity against lung cancer cells. This research demonstrates the potential of these compounds in medicinal chemistry, particularly in targeting specific enzymes and cancer cells (Wen et al., 2022).

Regioselectivity in Reactions

The study of regioselectivity and substrate activity in reactions involving difluoroquinolines with sodium methoxide highlighted the enthalpically controlled reactivity and regioselectivity in methoxydefluorination processes. This research provides valuable information for synthetic strategies involving selective halogen substitution (Politanskaya et al., 2005).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements associated with it are H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310, advising to wear protective gloves/eye protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, rinse mouth, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Propriétés

IUPAC Name |

3,4-dichloro-5,7-difluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F2N/c10-5-3-14-7-2-4(12)1-6(13)8(7)9(5)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYRCVMLXQNZSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(C(=CN=C21)Cl)Cl)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671203 |

Source

|

| Record name | 3,4-Dichloro-5,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1204810-53-6 |

Source

|

| Record name | 3,4-Dichloro-5,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B598407.png)

![9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene](/img/structure/B598413.png)

![methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598421.png)